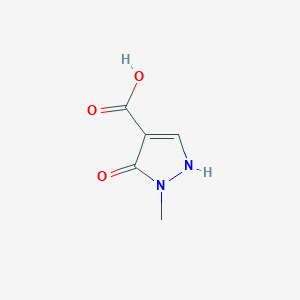

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H6N2O3 . It has a molecular weight of 142.11 . This compound is a solid at room temperature and is stored under nitrogen .

Synthesis Analysis

The synthesis of 5-hydroxy-1H-pyrazoles involves acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones .Molecular Structure Analysis

The molecular structure of this compound is characterized by five hydrogen bond acceptors, two hydrogen bond donors, and two freely rotating bonds . The polar surface area is 75 Å2 and the polarizability is 12.9±0.5 x 10-24 cm3 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 351.0±27.0 °C at 760 mmHg, and a flash point of 166.1±23.7 °C . It has a molar refractivity of 32.4±0.5 cm3 and a molar volume of 90.8±7.0 cm3 .

Scientific Research Applications

5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in medicinal chemistry, as well as its use as a building block for many other compounds. It has been used in the synthesis of antibiotics, antifungals, and antivirals, as well as in the development of new drugs for the treatment of various diseases. Additionally, it has been used in the development of inhibitors of enzymes, such as proteases and phosphatases, which are involved in the regulation of cell signaling pathways.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives have been shown to have antileishmanial and antimalarial activities, suggesting they may affect pathways related to these diseases .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities .

Advantages and Limitations for Lab Experiments

The main advantage of using 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is its relatively low toxicity. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to its use in laboratory experiments, such as its lack of solubility in organic solvents and its tendency to form insoluble precipitates.

Future Directions

The potential future directions for 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid research include further exploration of its mechanism of action, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic strategies for the treatment of various diseases. Additionally, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into its use as a building block for other compounds could lead to the development of new compounds with potential medicinal applications.

Synthesis Methods

The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a variety of methods, depending on the desired outcome. The most common method is the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid (MPCA) and this compound (HMPCA). This reaction requires the presence of a base, such as sodium hydroxide, in order to catalyze the condensation. The reaction is typically carried out in an aqueous solution at a temperature of 25-40°C.

Safety and Hazards

properties

IUPAC Name |

2-methyl-3-oxo-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-4(8)3(2-6-7)5(9)10/h2,6H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZYZKCJNAKAIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.